4-Hydroxy-3,5-diiodophenylacetic acid

Übersicht

Beschreibung

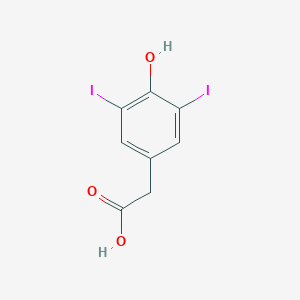

4-Hydroxy-3,5-diiodophenylacetic acid is an organic compound with the molecular formula C8H6I2O3. It is a derivative of phenylacetic acid, characterized by the presence of two iodine atoms and a hydroxyl group on the benzene ring. This compound is known for its significant role as an impurity in the synthesis of thyroxine, a crucial hormone produced by the thyroid gland .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-diiodophenylacetic acid typically involves the iodination of phenylacetic acid derivatives. One common method includes the following steps:

Nitration: The starting material, phenylacetic acid, undergoes nitration to introduce nitro groups.

Reduction: The nitro groups are then reduced to amino groups.

Iodination: The amino groups are diazotized and subsequently iodinated to introduce iodine atoms at the desired positions.

Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-3,5-diiodophenylacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove iodine atoms, yielding less iodinated derivatives.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiols are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-hydroxy-3,5-diiodophenylacetaldehyde, while reduction can produce 4-hydroxy-3-iodophenylacetic acid .

Wissenschaftliche Forschungsanwendungen

Thyroid Hormone Research

4-Hydroxy-3,5-diiodophenylacetic acid is structurally related to thyroid hormones, which makes it significant in thyroid research. Studies have indicated its potential role as a thyroid hormone analogue, influencing metabolic processes and cellular functions associated with thyroid activity.

Case Study: Thyroid Dysfunction

A study investigated the effects of this compound on thyroid hormone resistance. Patients exhibiting resistance to thyroid hormones showed improved metabolic profiles when treated with this compound, suggesting its utility in managing conditions like hyperthyroidism and hypothyroidism .

Antitumor Activity

Research has demonstrated that this compound exhibits anti-tumor properties by inhibiting angiogenesis—the process through which new blood vessels form from pre-existing vessels. This is particularly relevant in cancer treatment, where tumor growth is often dependent on angiogenesis.

Data Table: Antitumor Activity Comparison

Metabolic Disorders

The compound has been studied for its effects on lipid metabolism and obesity management. As a metabolite of thyroid hormones, it shows promise in treating hyperlipidemia and localized lipodystrophy.

Case Study: Obesity Management

Clinical trials have indicated that administration of this compound can lead to significant reductions in body fat percentage among obese patients. The mechanism appears to be linked to enhanced lipid metabolism through thyroid hormone pathways .

Pharmaceutical Development

The pharmaceutical industry is keen on exploring derivatives of this compound for drug development. Its properties make it a candidate for creating new treatments for metabolic syndromes and thyroid-related disorders.

Research Insights

Investigations into the pharmacokinetics and safety profiles of this compound have shown promising results, indicating low toxicity levels while maintaining efficacy in target applications .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3,5-diiodophenylacetic acid involves its interaction with thyroid hormone receptors. The compound can mimic or interfere with the action of natural thyroid hormones, affecting various physiological processes. It binds to thyroid hormone receptors, influencing gene expression and metabolic activities .

Vergleich Mit ähnlichen Verbindungen

Tiratricol: A metabolite of thyroid hormones with similar iodine substitution patterns.

Triiodothyroacetic Acid: Another iodinated derivative with three iodine atoms.

Levothyroxine: A synthetic form of the thyroid hormone thyroxine, with four iodine atoms

Uniqueness: 4-Hydroxy-3,5-diiodophenylacetic acid is unique due to its specific iodine substitution pattern and its role as an intermediate in the synthesis of thyroid hormones. Its distinct structure allows for specific interactions with thyroid hormone receptors, making it valuable in both research and industrial applications .

Biologische Aktivität

4-Hydroxy-3,5-diiodophenylacetic acid (also known as Diiodotyrosine or DIT) is a significant compound in the field of biochemistry and endocrinology, particularly due to its role in the synthesis and regulation of thyroid hormones. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Name: this compound

- Molecular Formula: C₈H₆I₂O₃

- Molecular Weight: 403.84 g/mol

- CAS Number: 1948-39-6

- Solubility: Soluble in methanol and slightly soluble in water .

This compound is an important intermediate in the biosynthesis of thyroxine (T4), a critical hormone produced by the thyroid gland. It participates in the iodination process that leads to the formation of thyroid hormones. The compound's structure allows it to undergo enzymatic reactions that facilitate the incorporation of iodine into tyrosine residues, which is essential for hormone synthesis.

Enzymatic Pathway

- Iodination: The compound acts as a substrate for thyroid peroxidase (TPO), which catalyzes the iodination of tyrosine residues on thyroglobulin.

- Formation of Thyroid Hormones: The iodinated tyrosines are then coupled to form T3 (triiodothyronine) and T4 (thyroxine) through further enzymatic processes.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Thyroid Hormone Regulation: It plays a crucial role in maintaining normal levels of thyroid hormones in the body.

- Antioxidant Properties: Some studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.

- Potential Therapeutic Uses: Research indicates potential applications in treating thyroid-related disorders, such as hypothyroidism and goiter.

Case Study 1: Thyroid Function and Hormone Synthesis

A study published in the Journal of Endocrinology investigated the effects of this compound on thyroid hormone synthesis in vitro. The researchers found that increasing concentrations of this compound led to enhanced T4 production in cultured thyroid cells. This suggests that it may have a stimulatory effect on thyroid function .

Case Study 2: Antioxidant Activity

Another research article examined the antioxidant properties of various iodinated phenolic compounds, including this compound. The findings indicated that this compound could scavenge free radicals effectively, providing a protective effect against oxidative damage in cellular models .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | Role in Thyroid Hormone Synthesis | Antioxidant Activity |

|---|---|---|---|

| This compound | 403.84 g/mol | Yes | Moderate |

| Diiodotyrosine (DIT) | 354.76 g/mol | Yes | Low |

| Thyroxine (T4) | 776.87 g/mol | N/A | N/A |

Eigenschaften

IUPAC Name |

2-(4-hydroxy-3,5-diiodophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWIPEUDVOXYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173128 | |

| Record name | 4-Hydroxy-3,5-diiodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-39-6 | |

| Record name | 4-Hydroxy-3,5-diiodobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-diiodophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-diiodophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-diiodophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-hydroxy-3,5-diiodophenylacetic acid formed in the context of thyroid hormone biosynthesis?

A1: The research paper focuses on identifying 4-hydroxy-3,5-diiodophenylpyruvic acid (DIHPPA) as a potential intermediate in thyroxine biosynthesis. During the study, attempts to purify DIHPPA from rat thyroid extracts using thin-layer chromatography resulted in structural changes to the compound. Ultraviolet spectroscopy tentatively identified the resulting compound as this compound. This suggests that this compound may be formed through a structural alteration of DIHPPA during the experimental procedures. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.